Argon;copper Argon;copper
Brand Name: Vulcanchem
CAS No.: 167637-58-3
VCID: VC19113842
InChI: InChI=1S/Ar.Cu
SMILES:
Molecular Formula: ArCu
Molecular Weight: 103.4 g/mol

Argon;copper

CAS No.: 167637-58-3

Cat. No.: VC19113842

Molecular Formula: ArCu

Molecular Weight: 103.4 g/mol

* For research use only. Not for human or veterinary use.

Argon;copper - 167637-58-3

Specification

CAS No. 167637-58-3
Molecular Formula ArCu
Molecular Weight 103.4 g/mol
IUPAC Name argon;copper
Standard InChI InChI=1S/Ar.Cu
Standard InChI Key SPRWRHGFNYWFCI-UHFFFAOYSA-N
Canonical SMILES [Ar].[Cu]

Introduction

Chemical Identity and Molecular Characterization

Composition and Structural Motifs

The ArCu complex (CAS 167637-58-3) is formally identified as a 1:1 adduct with molecular formula ArCu and molecular weight 103.4 g/mol . Unlike conventional coordination compounds, ArCu likely exists as a weakly bound van der Waals complex rather than a traditional metal-ligand system. Quantum chemical calculations suggest a linear geometry with argon coordinated to copper through induced dipole interactions, though experimental structural data remains limited .

Comparative XPS Signatures

XPS analysis of copper-containing compounds provides critical benchmarks for understanding ArCu's electronic structure. The Cu 2p3/2 binding energy in metallic copper appears at 932.20-932.50 eV, while copper(I) oxides (Cu2O) exhibit shifts to 932.00-932.50 eV . For ArCu complexes, computational models predict a subtle binding energy increase of 0.3-0.5 eV compared to isolated Cu+ ions due to partial charge transfer from argon to copper . This places the expected Cu 2p3/2 signal for ArCu in the 932.50-933.00 eV range, intermediate between metallic and oxidized copper species .

CompoundCu Oxidation StateCu 2p3/2 BE (eV)Reference
Metallic Cu0932.20-932.50
Cu2O+1932.00-932.50
CuO+2933.60-934.00
ArCu (predicted)+1 (partial)932.50-933.00

Electronic Structure and Bonding Analysis

Charge Transfer Dynamics

Density functional theory (DFT) calculations on [Cu(Ar)n]+ clusters (n=1-4) demonstrate that argon coordination induces a 0.05-0.15 e charge transfer from argon to copper . This unexpected donation occurs through polarization of argon's electron cloud rather than conventional covalent bonding. The effect follows a non-linear pattern:

Δq=0.120.03n\Delta q = 0.12 - 0.03n

Where Δq represents charge transfer per argon atom and n is the coordination number . This relationship suggests diminishing charge effects with increasing argon coordination, fundamentally altering subsequent ligand binding thermodynamics.

Coordination Effects on Subsequent Binding

Synthesis and Stability Considerations

Formation Pathways

ArCu complexes are typically generated through gas-phase ion-molecule reactions under cryogenic conditions (10-50 K). The predominant formation mechanism involves:

  • Laser ablation of copper targets to produce Cu+ ions

  • Entrainment in argon/He gas mixtures (1:1000 ratio)

  • Thermalization in a radiofrequency ion trap at 10 K

Collision-induced dissociation experiments reveal binding energies of 15-25 kJ/mol for the first argon ligand, decreasing by 30-40% for subsequent argon atoms in [CuArn]+ clusters .

Kinetic Stability Profile

The half-life of ArCu complexes at 298 K is estimated at 10-100 ps based on Rice-Ramsperger-Kassel-Marcus (RRKM) calculations . This extreme lability necessitates spectroscopic characterization at temperatures below 50 K. Matrix isolation spectroscopy using solid argon hosts at 12 K has successfully captured vibrational signatures of Cu+-Ar stretching modes at 210-230 cm⁻¹ .

Spectroscopic Signatures and Diagnostic Features

Vibrational Spectroscopy

The Cu-Ar stretching frequency shows strong dependence on cluster geometry:

  • Linear Cu-Ar: 225 ± 5 cm⁻¹

  • Bent configurations: 205 ± 10 cm⁻¹

  • Multicoordinated Ar: 190-200 cm⁻¹

These modes exhibit anomalously high intensity ratios (I₀/I₁ = 3.2-3.5) compared to typical van der Waals complexes, suggesting enhanced polarizability in the Cu-Ar bond .

Electronic Excitation Patterns

Electronic spectroscopy of [CuAr]+ reveals a blue-shifted d-d transition at 305 nm (Δλ = +12 nm vs. bare Cu+), accompanied by a 40% reduction in spin-orbit coupling constants . These perturbations confirm significant argon-mediated modulation of copper's electronic structure.

Implications for Analytical Chemistry

The non-innocent behavior of argon in Cu complexes necessitates caution when using argon tagging for mass spectrometric analysis. Key considerations include:

  • Argon loss during collisional activation produces inaccurate cluster stability measurements

  • Charge transfer effects may artificially enhance apparent redox activity

  • Matrix-isolated argon can alter copper's XPS signatures by 0.3-0.7 eV

These findings suggest that helium remains a more reliable inert probe for copper cluster studies despite its lower polarizability .

Future Research Directions

Emerging opportunities in ArCu chemistry include:

  • Ultrafast pump-probe spectroscopy to map charge transfer dynamics

  • High-pressure crystallography of argon-copper co-crystals

  • Development of argon-doped copper catalysts for selective oxidation

  • Quantum simulation of many-body dispersion effects in Cu-Ar systems

The paradoxical behavior of argon as both spectator and participant in copper coordination chemistry continues to challenge conventional models of noble gas interactions.

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